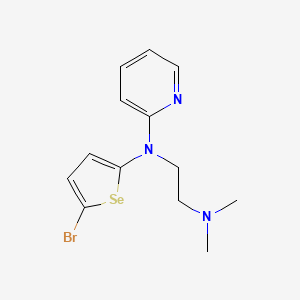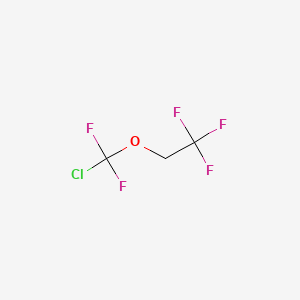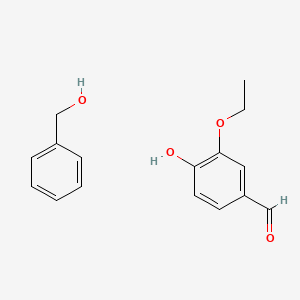
3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-hydroxybenzaldehyde, also known as ethylvanillin, is an organic compound with the molecular formula C9H10O3. It is a white to light yellow crystalline powder with a strong vanilla-like aroma. This compound is widely used as a flavoring agent in the food industry and as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxidation Method: Another method involves the condensation of ortho-ethoxyphenol with glyoxylic acid, followed by heating and oxidation.
Hydrolysis and Chlorination Method: It can also be prepared by the condensation of ortho-ethoxyphenol with trichloroacetaldehyde, followed by hydrolysis and chlorination.
Distillation Method: Additionally, it can be synthesized by the reaction of catechol with ethyl sulfate, followed by distillation, extraction, and fractionation.
Industrial Production Methods
In industrial settings, 3-ethoxy-4-hydroxybenzaldehyde is typically produced through the ethylation of vanillin. This process involves the reaction of vanillin with ethyl acetate in the presence of a base, followed by purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-Ethoxy-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-Ethoxy-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Anti-inflammatory Activity: It exerts anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways.
Antinociceptive Activity: The compound has been shown to reduce pain perception by interacting with pain receptors and modulating pain signaling pathways.
Comparaison Avec Des Composés Similaires
3-Ethoxy-4-hydroxybenzaldehyde can be compared with other similar compounds such as vanillin, isovanillin, and 3,4-dimethoxybenzaldehyde:
3,4-Dimethoxybenzaldehyde: This compound has two methoxy groups on the benzene ring and is used in the synthesis of various pharmaceuticals.
The uniqueness of 3-ethoxy-4-hydroxybenzaldehyde lies in its stronger aroma compared to vanillin and its broader range of applications in different fields .
Propriétés
Numéro CAS |
123618-04-2 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-ethoxy-4-hydroxybenzaldehyde;phenylmethanol |
InChI |
InChI=1S/C9H10O3.C7H8O/c1-2-12-9-5-7(6-10)3-4-8(9)11;8-6-7-4-2-1-3-5-7/h3-6,11H,2H2,1H3;1-5,8H,6H2 |
Clé InChI |
MPNAVVIZCHTDRG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=O)O.C1=CC=C(C=C1)CO |
| 123618-04-2 | |
Synonymes |
vanillal S 10026 vanillal S-10026 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


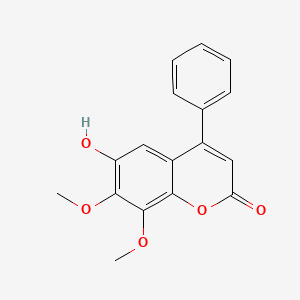
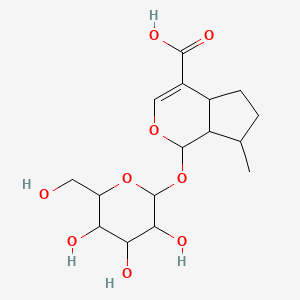
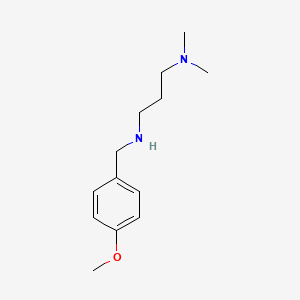
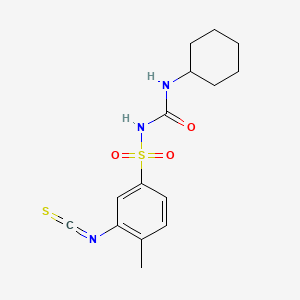
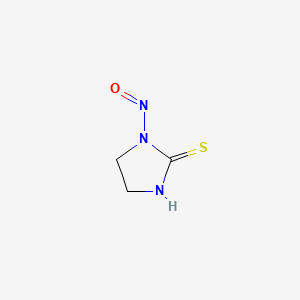
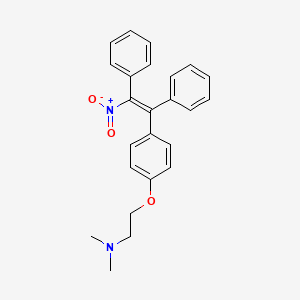
![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)
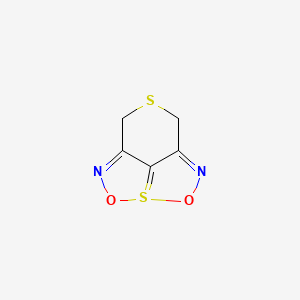
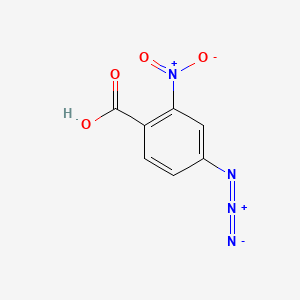
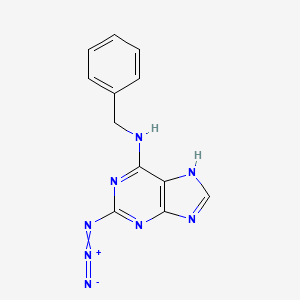
![magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B1229977.png)
